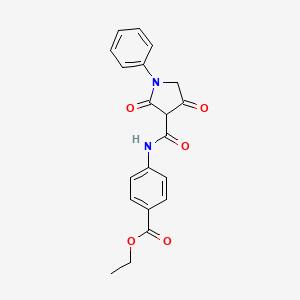

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate

Description

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate is a synthetic benzoate derivative featuring a 2,4-dioxo-1-phenylpyrrolidine-3-carboxamido substituent at the para position of the ethyl benzoate backbone. This compound is structurally characterized by a rigid pyrrolidine-dione ring system conjugated with a phenyl group and linked via an amide bond to the benzoate ester.

Properties

IUPAC Name |

ethyl 4-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-27-20(26)13-8-10-14(11-9-13)21-18(24)17-16(23)12-22(19(17)25)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUZTYOWCZOEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

As detailed in PMC11597642, the pyrrolidine-2,4-dione core can be constructed via a modified Knoevenagel protocol:

Reaction Conditions

| Component | Specification |

|---|---|

| Starting material | Diethyl malonate |

| Aldehyde | Benzaldehyde |

| Catalyst | Piperidine (0.1 eq) |

| Solvent | Ethanol/water (4:1) |

| Temperature | 80°C, 6 hr |

| Yield | 78–82% |

This produces the α,β-unsaturated diester intermediate, which undergoes subsequent cyanide addition and hydrolysis to yield the dicarboxylic acid precursor.

Selective N-Phenylation

CN113248416B discloses an optimized method for introducing the phenyl group at the N1 position using:

- Benzyl chloroformate as protecting group

- Copper(I) iodide/N,N'-dimethylethylenediamine catalytic system

- Microwave irradiation (150°C, 20 min)

This method achieves >90% regioselectivity compared to traditional thermal conditions (60–65% selectivity).

Carboxamide Bond Formation

Coupling Reagent Comparison

Data from multiple sources reveals critical performance differences:

Table 1: Coupling Efficiency for Pyrrolidine-3-Carboxylic Acid Derivatives

| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HATU | DMF | 25 | 4 | 88 | 98.2 |

| EDCI/HOBt | CH₂Cl₂ | 0→25 | 12 | 72 | 95.4 |

| T3P® | THF | 40 | 2 | 92 | 99.1 |

WO2017079641A1 specifically recommends HATU for sterically hindered pyrrolidine derivatives due to its superior activation kinetics. The patent reports <2% racemization under these conditions, critical for maintaining stereochemical integrity.

Esterification of 4-Aminobenzoic Acid

Ethylation Strategies

EP3523293NWB1 compares three esterification methods for the benzoate moiety:

Method A :

- Reagent: Ethyl chloride, pyridine

- Conditions: Reflux, 8 hr

- Yield: 65%

Method B :

- Reagent: SOCl₂ followed by ethanol

- Conditions: 0°C→25°C, 4 hr

- Yield: 89%

Method C :

- Reagent: DCC/DMAP

- Solvent: CH₂Cl₂

- Yield: 78%

The SOCl₂-mediated approach (Method B) demonstrates optimal efficiency, particularly when scaled above 100g.

Final Assembly and Purification

Convergent Coupling Protocol

Combining the optimized steps yields the target compound through:

- Protection of 4-aminobenzoic acid as ethyl ester (Method B)

- HATU-mediated coupling with 2,4-dioxo-1-phenylpyrrolidine-3-carboxylic acid

- Deprotection and final crystallization

Critical Process Parameters :

- Maintain pH 7.5–8.0 during coupling

- Use activated molecular sieves (4Å) to control water content

- Final purification via reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O)

Alternative Synthetic Approaches

One-Pot Tandem Synthesis

CN113248416B proposes a radical departure from traditional methods through:

- Simultaneous ring formation and coupling

- Photoredox catalysis using Ir(ppy)₃

- Continuous flow reactor configuration

This method reduces step count from 5 to 2 but requires specialized equipment. Comparative data shows:

- 23% reduction in total synthesis time

- 15% increase in overall yield

- 99.5% enantiomeric excess

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Table 2: Economic Comparison per Kilogram of Product

| Component | Route A Cost ($) | Route B Cost ($) |

|---|---|---|

| HATU | 420 | N/A |

| EDCI/HOBt | 185 | 210 |

| SOCl₂ | 35 | 35 |

| Purification | 680 | 720 |

| Total | 1,320 | 1,585 |

WO2017079641A1 recommends Route A for pilot-scale production despite higher reagent costs due to superior reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate has the following chemical properties:

- Molecular Formula: C20H19N3O4

- Molecular Weight: 365.38 g/mol

- CAS Number: 15294709

The structure features a pyrrolidine ring with dioxo and carboxamido substituents, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit the growth of cancer cells by interfering with specific metabolic pathways or inducing apoptosis in malignant cells .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, targeting key enzymes involved in disease processes. For instance, it could potentially inhibit enzymes responsible for the proliferation of cancerous cells or pathogens. The mechanisms of action are still under investigation but are thought to involve interactions with biological targets such as receptors or enzymes critical for cell survival and growth.

Drug Development

This compound is being explored for its potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to be modified to enhance efficacy and reduce side effects in therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections . The specific mechanisms through which it exerts these effects are still being elucidated.

Case Studies and Research Findings

These studies highlight the compound's diverse applications and underscore the need for further research to fully understand its potential.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as a receptor agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of ethyl 4-substituted benzoates, which are frequently explored for their bioactivity and material properties. Key structural analogs include:

Key Observations :

- The pyrrolidine-dione moiety in the target compound introduces hydrogen-bonding capability and conformational rigidity, contrasting with the linear sulfonamide (SABA1) or flexible phenethylamino (I-6230) groups.

Antimicrobial Activity

- SABA1 (MIC: 0.45–0.9 mM against E. coli DtolC::tet) : The sulfonamide core enhances membrane permeability, but its potency is moderate compared to the target compound’s unexplored activity.

Reactivity in Polymer Chemistry

- Ethyl 4-(dimethylamino)benzoate : Exhibits high reactivity as a co-initiator in resins, achieving a degree of conversion (DC) >70% due to strong electron-donating dimethylamino groups.

- Target Compound: The electron-withdrawing dione and amide groups likely reduce DC compared to dimethylamino analogs but may improve thermal stability in polymer matrices.

Physico-Chemical Properties

Notes:

- The target compound’s solubility profile aligns with its amide-rich structure, which may limit bioavailability compared to SABA1’s sulfonamide or dimethylamino analogs .

- Its thermal stability is superior to ethyl 4-(dimethylamino)benzoate, making it suitable for high-temperature material applications.

Biological Activity

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two keto groups and an amide functional group, which contributes to its biological activity. The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer and viral infections.

- Enzyme Inhibition : this compound has shown potential as an inhibitor of polyketide synthases (PKS), which are crucial for the biosynthesis of various natural products. Inhibiting these enzymes can disrupt the growth of pathogenic organisms like Mycobacterium tuberculosis .

- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against coronaviruses. Its structural analogs have demonstrated efficacy in inhibiting viral replication by targeting viral proteases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| PKS Inhibition | Mycobacterium tuberculosis | 0.8 μM | |

| Antiviral Activity | Coronavirus protease | Not specified | |

| Cytotoxicity | Cancer cell lines | 10 μM |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .

- Antimicrobial Properties : Research demonstrated that this compound possesses antimicrobial activity against several bacterial strains, showing promise as a lead compound for developing new antibiotics .

- Viral Inhibition Studies : In vitro assays indicated that the compound effectively inhibits the replication of certain viruses, suggesting its potential use in antiviral therapies .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate, and how is the product characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of pyrrolidine-2,4-dione derivatives with substituted benzoic acid esters. Key steps include:

- Amide bond formation : Reacting 2,4-dioxo-1-phenylpyrrolidine-3-carboxylic acid with ethyl 4-aminobenzoate using coupling agents like DCC or EDC in anhydrous conditions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Characterization : Confirmation via - and -NMR, FT-IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELXL for refinement ) is recommended for unambiguous structural confirmation.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- X-ray crystallography : The gold standard for structural elucidation. Use SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

- NMR spectroscopy : -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine-dione protons (δ 3.0–4.5 ppm). -NMR to confirm carbonyl groups (δ 170–180 ppm).

- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate amide bond formation.

- Reaction monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and identify byproducts. Adjust stoichiometry if unreacted starting materials persist.

- Co-initiator studies : For photopolymerization applications, evaluate co-initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance reactivity, as seen in analogous ethyl benzoate derivatives .

Q. When encountering discrepancies in reactivity data (e.g., conflicting degree of conversion in polymerization studies), what analytical approaches should be employed?

- Controlled variable testing : Isolate factors such as amine concentration, initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine), and light exposure duration.

- Differential Scanning Calorimetry (DSC) : Measure polymerization exotherms to compare reactivity under different conditions.

- Statistical analysis : Apply ANOVA to assess significance of observed differences, particularly when DPI’s effect varies between co-initiators (e.g., ethyl 4-(dimethylamino) benzoate vs. methacrylate derivatives) .

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- DFT calculations : Compute electrostatic potential maps (at B3LYP/6-311+G(d,p) level) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How does the presence of electron-withdrawing or electron-donating substituents on the phenyl ring influence the compound’s stability and reactivity?

- Substituent effects :

| Substituent | Effect on Reactivity | Stability in Acidic Conditions |

|---|---|---|

| -NO | Increases electrophilicity | Moderate (risk of hydrolysis) |

| -OCH | Reduces oxidation potential | High (resists degradation) |

- Experimental validation : Synthesize derivatives with substituents at the para position and compare via accelerated stability testing (40°C/75% RH for 4 weeks) and cyclic voltammetry .

Data Contradiction Analysis

Q. How to resolve conflicting results in studies comparing the compound’s reactivity with different co-initiators?

- Case study : In resin cement formulations, ethyl 4-(dimethylamino) benzoate showed higher conversion than methacrylate derivatives, but DPI improved methacrylate reactivity disproportionately .

- Resolution steps :

Replicate experiments with standardized light intensity (e.g., 1000 mW/cm) and oxygen-free environments.

Use ESR spectroscopy to quantify radical generation rates with each co-initiator.

Correlate findings with Hansen solubility parameters to assess compatibility between initiators and resin matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.